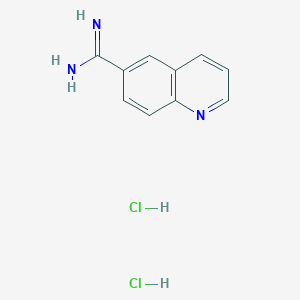
Quinoline-6-carboximidamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-6-carboximidamide;dihydrochloride is a chemical compound with the CAS Number: 2413898-61-8 . It has a molecular weight of 244.12 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC Name for this compound is quinoline-6-carboximidamide dihydrochloride . The InChI Code is 1S/C10H9N3.2ClH/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9;;/h1-6H, (H3,11,12);2*1H .
Physical And Chemical Properties Analysis
Quinoline-6-carboximidamide;dihydrochloride is a powder . The storage temperature is 4 degrees Celsius .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Quinoline-6-carboximidamide;dihydrochloride, focusing on six unique applications:
Anticancer Agents
Quinoline-6-carboximidamide derivatives have shown significant potential as anticancer agents. These compounds can inhibit the proliferation of various cancer cell lines, such as MCF-7 (breast cancer), CACO (colon cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) by targeting protein kinases, which are crucial regulators of cell survival and proliferation . The compounds induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3, making them promising candidates for cancer therapy .
Pim-1 Kinase Inhibitors
Pim-1 kinase is an oncogene that plays a role in cell cycle progression and apoptosis. Quinoline-6-carboximidamide derivatives have been identified as potent Pim-1 kinase inhibitors. These inhibitors can significantly reduce the activity of Pim-1 kinase, thereby inducing apoptosis in cancer cells. For instance, compound 3e has shown an 82.27% inhibition of Pim-1 kinase activity, making it a strong candidate for further development .
Antimicrobial Agents
Quinoline derivatives, including Quinoline-6-carboximidamide, have been extensively studied for their antimicrobial properties. These compounds exhibit broad-spectrum activity against various bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication .
Antiviral Agents
Research has shown that quinoline derivatives can also act as antiviral agents. They have been found to inhibit the replication of several viruses, including HIV, hepatitis C, and influenza. The antiviral activity is primarily due to the inhibition of viral enzymes and interference with viral RNA synthesis .
Anti-inflammatory Agents
Quinoline-6-carboximidamide derivatives have demonstrated anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes such as COX-2. This makes them potential candidates for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Agents
Quinoline derivatives have been investigated for their neuroprotective effects. They can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The neuroprotective activity is attributed to their ability to scavenge free radicals and inhibit the aggregation of amyloid-beta peptides .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
quinoline-6-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9;;/h1-6H,(H3,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFIGRGHTLGCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=N)N)N=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-6-carboximidamide;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-N-[2-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-sulfonamide](/img/structure/B2656620.png)

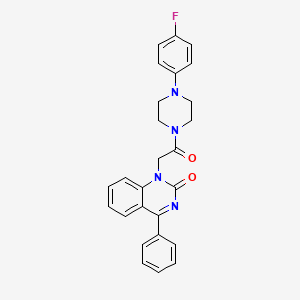
![1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2656625.png)
![1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2656627.png)
![4-[(5-Bromopyridin-2-yl)oxy]phenol hydrobromide](/img/structure/B2656630.png)
![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2656631.png)
![4-chloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2656633.png)
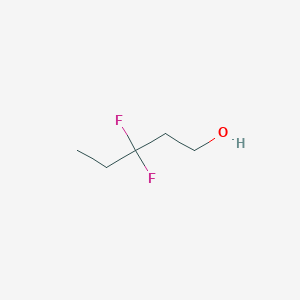
![1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole](/img/structure/B2656635.png)
![ethyl 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2656638.png)
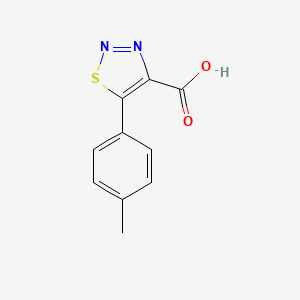
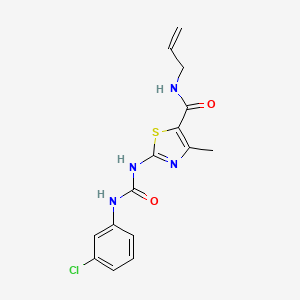
![1-(4-Chlorophenyl)-5-[(dimethylsulfamoylamino)methyl]tetrazole](/img/structure/B2656643.png)